1-(1,3-Diphenylpropan-2-yl)pyrrolidine hydrochloride

Descripción

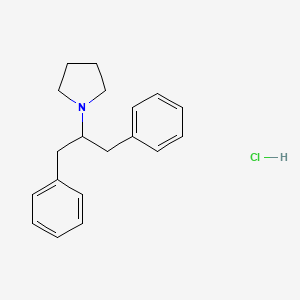

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

1-(1,3-diphenylpropan-2-yl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N.ClH/c1-3-9-17(10-4-1)15-19(20-13-7-8-14-20)16-18-11-5-2-6-12-18;/h1-6,9-12,19H,7-8,13-16H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCXZLHDHNZWONS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CC2=CC=CC=C2)CC3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(1,3-Diphenylpropan-2-yl)pyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1,3-Diphenylpropan-2-yl)pyrrolidine hydrochloride is a synthetic compound featuring a pyrrolidine ring attached to a 1,3-diphenylpropane backbone. While detailed research on this specific molecule is not extensively published, its structural architecture places it in close analogy to well-characterized psychoactive compounds, particularly dissociative anesthetics of the arylcyclohexylamine class, such as phencyclidine (PCP) and ketamine. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, inferred pharmacological mechanisms, and potential research applications based on its structural relationship to known neuromodulatory agents. The document also outlines detailed protocols for its analytical characterization and discusses safety considerations, offering a foundational resource for researchers investigating this and related compounds.

Chemical and Physical Properties

This compound is an analytical reference standard available as a crystalline solid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₃N • HCl | [2][3] |

| Molecular Weight | 301.9 g/mol | [2] |

| CAS Number | 102009-66-5 | [2][3] |

| Appearance | Crystalline solid | [1] |

| Solubility | Soluble in Ethanol (30 mg/ml), DMF (12 mg/ml), PBS (pH 7.2) (10 mg/ml), and DMSO (5 mg/ml) | [2] |

| IUPAC Name | This compound | [4] |

| Synonyms | 1-[2-phenyl-1-(phenylmethyl)ethyl]-pyrrolidine, monohydrochloride | [2] |

Plausible Synthesis and Characterization

While a specific synthesis for this compound is not detailed in the available literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles and general methods for the synthesis of substituted pyrrolidines.[5][6] A common approach involves the reductive amination of a suitable ketone precursor.

Proposed Synthetic Pathway

A logical synthetic approach would involve the reaction of 1,3-diphenylacetone with pyrrolidine, followed by reduction of the resulting enamine or iminium intermediate.

Experimental Protocol: Reductive Amination

-

Reaction Setup: In a round-bottom flask, dissolve 1,3-diphenylacetone in a suitable solvent such as methanol or dichloromethane.

-

Amine Addition: Add an equimolar amount of pyrrolidine to the solution. The reaction mixture may be stirred at room temperature to facilitate the formation of the enamine or iminium intermediate.

-

Reduction: Cool the mixture in an ice bath and add a reducing agent, such as sodium borohydride, portion-wise. Alternatively, catalytic hydrogenation (H₂ over Pd/C) can be employed.

-

Workup: After the reaction is complete, quench any remaining reducing agent with water. Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Purify the crude product by column chromatography on silica gel.

-

Salt Formation: Dissolve the purified free base in a suitable solvent like diethyl ether or ethyl acetate and add a solution of hydrochloric acid in the same solvent to precipitate the hydrochloride salt. The salt can then be collected by filtration and dried.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques.

While specific NMR data for this compound is not publicly available, a detailed protocol for acquiring such data is presented below.[7]

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[7]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[7]

-

¹H NMR Spectroscopy: Expected signals would include aromatic protons from the two phenyl groups, methine and methylene protons of the propane backbone, and methylene protons of the pyrrolidine ring.

-

¹³C NMR Spectroscopy: Expected signals would include aromatic carbons, and aliphatic carbons corresponding to the propane and pyrrolidine moieties.

Mass spectrometry is crucial for confirming the molecular weight of the compound.

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

-

Expected Fragmentation: The mass spectrum would likely show a molecular ion peak corresponding to the free base and characteristic fragmentation patterns resulting from the loss of phenyl, benzyl, or pyrrolidine moieties.

IR spectroscopy can identify the functional groups present in the molecule.

-

Sample Preparation: Attenuated Total Reflectance (ATR) is a suitable method for solid samples.[7]

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.[7]

-

Expected Absorptions: Characteristic peaks would include C-H stretching from the aromatic and aliphatic groups, and C-N stretching from the pyrrolidine ring.

Inferred Pharmacological Profile

The structural similarity of this compound to dissociative anesthetics like phencyclidine (PCP) and ketamine strongly suggests that it may act as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][8][9]

Proposed Mechanism of Action: NMDA Receptor Antagonism

The NMDA receptor, a glutamate-gated ion channel, plays a critical role in synaptic plasticity, learning, and memory. Non-competitive antagonists like PCP and ketamine bind to a site within the ion channel pore, thereby blocking the influx of calcium ions and attenuating glutamatergic neurotransmission.[1] This action is believed to underlie the dissociative, analgesic, and psychotomimetic effects of these drugs.

Potential Pharmacological Effects

Based on its structural analogy, this compound could exhibit a range of pharmacological effects, including:

-

Dissociative Effects: A sense of detachment from the environment and one's self.[1]

-

Analgesic Properties: Reduction in pain perception.

-

Psychotomimetic Effects: Hallucinations, paranoia, and disorganized thought.

-

Stimulant Properties: Increased locomotor activity and sympathetic nervous system activation.[1]

Structure-Activity Relationships

The pyrrolidine moiety in related compounds, such as certain synthetic cathinones, is known to increase lipophilicity, which may enhance penetration of the blood-brain barrier.[10] The diphenylpropane core provides a rigid scaffold that likely influences the binding affinity and selectivity for the NMDA receptor and potentially other targets.

Potential Research Applications

Given its inferred mechanism of action, this compound could be a valuable tool for a variety of research applications:

-

Neuroscience Research: As a probe for studying the role of the NMDA receptor in various neurological and psychiatric conditions.

-

Drug Discovery: As a lead compound for the development of novel therapeutics targeting the glutamatergic system, potentially for conditions such as depression, chronic pain, and neurodegenerative diseases.[11]

-

Forensic Science: As an analytical reference standard for the identification and quantification of this compound in forensic samples.[2]

Toxicology and Safety

Due to the lack of specific toxicological data for this compound, a cautious approach to handling is imperative. Information from structurally related compounds, such as substituted cathinones with a pyrrolidine ring, suggests potential for cardiovascular and central nervous system toxicity.[10][12]

General Safety Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13]

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[13]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[14][15]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Emergency Procedures

-

Spills: In case of a spill, evacuate the area and use appropriate absorbent material for cleanup. Avoid generating dust.

-

Fire: Use a dry chemical, CO₂, or alcohol-resistant foam extinguisher.[16]

Conclusion

This compound represents a research chemical with a high likelihood of acting as a dissociative anesthetic through NMDA receptor antagonism, based on its structural similarity to known psychoactive compounds. While specific experimental data on this molecule is limited, this guide provides a comprehensive framework for its synthesis, characterization, and potential pharmacological investigation. Researchers should proceed with caution, adhering to strict safety protocols, and can use the information presented here as a foundation for further exploration of its properties and applications.

References

- Altman, J., & Stroud, S. W. (1989). Phencyclidine ("angel dust") analogs and sigma opiate benzomorphans cause cerebral arterial spasm. PubMed.

- Olson, K. R., et al. (Eds.). (n.d.). PHENCYCLIDINE (PCP) AND KETAMINE. In Poisoning & Drug Overdose, 7e. AccessMedicine.

- Jourdi, H., et al. (2014). Toxicity and death following recreational use of 2-pyrrolidino valerophenone. PubMed.

- Sigma-Aldrich. (2025).

- Nakazono, Y., & Tsujikawa, K. (2014). Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: a review of their pharmacology, acute toxicity, and metabolism. springermedizin.de.

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed.

- 2 - SAFETY D

- Fisher Scientific Chemicals, Inc. (n.d.).

- 1-(1,3-Diphenylpropan-2-yl)

- Poyraz, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.

- Cayman Chemical. (n.d.). 1-(1,3-Diphenylpropan-2-yl)pyrrolidine (hydrochloride).

- Nakazono, Y., et al. (2014). Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism.

- 1,3-Diphenylpropan-2-amine. (n.d.). CymitQuimica.

- CDH Fine Chemical. (n.d.).

- 1-(1,3-Diphenylpropan-2-yl)pyrrolidine (hydrochloride). (n.d.). ChemBK.

- 1-(1,3-DIPHENYLPROPAN-2-YL)PYRROLIDINE. (n.d.). gsrs.

- Jang, S., et al. (2007). Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities. PubMed.

- French, E. D., et al. (1989). The Phencyclidine (PCP) Analog N-[1-(2-benzo(B)thiophenyl) Cyclohexyl]piperidine Shares Cocaine-Like but Not Other Characteristic Behavioral Effects With PCP, Ketamine and MK-801. PubMed.

- PYRROLIDINE. (n.d.). CAMEO Chemicals - NOAA.

- PubChem. (n.d.). 1-(1,3-Diphenylpropan-2-yl)pyrrolidine.

- Tertychna, O. V., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

- 4275-43-8 | 1,3-Diphenylpropan-2-amine. (n.d.). ChemScene.

- CAS No : 4275-43-8 | Product Name : 1,3-Diphenylpropan-2-amine. (n.d.).

- Paizs, C., et al. (2018). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. RSC Publishing.

- Al-Harrasi, A., et al. (2018).

- SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. (n.d.).

- Sharma, S., & Kumar, A. (2022).

- Wikipedia. (n.d.). Phencyclidine.

- Pyrrolidine(123-75-1) 13C NMR spectrum. (n.d.). ChemicalBook.

- 1-(1,3-Diphenylpropan-2-yl)pyrrolidine (hydrochloride). (n.d.).

- 1-(1,3-Diphenylpropan-2-yl)pyrrolidine (hydrochloride). (n.d.). Ido proteins.

- The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes.

- Cydulka, R. K., & Fitch, M. T. (2024).

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed.

- (PDF) Recent Advances in the Synthesis of Pyrrolidines. (n.d.).

- Spectroscopic Profile of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one: A Technical Guide. (n.d.). Benchchem.

- Scott, J. D., et al. (2017). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. PubMed Central.

- Pal, D., et al. (2021). Dissociative and analgesic properties of ketamine are independent and unaltered by sevoflurane general anesthesia. NIH.

- 1,3-DIPHENYLPROPANE(1081-75-0) 1H NMR spectrum. (n.d.). ChemicalBook.

- Pyrrolidine - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.

Sources

- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 2. caymanchem.com [caymanchem.com]

- 3. chembk.com [chembk.com]

- 4. 1-(1,3-Diphenylpropan-2-yl)pyrrolidine | C19H23N | CID 91032406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Phencyclidine - Wikipedia [en.wikipedia.org]

- 10. Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: a review of their pharmacology, acute toxicity, and metabolism | springermedizin.de [springermedizin.de]

- 11. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Toxicity and death following recreational use of 2-pyrrolidino valerophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. PYRROLIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

1-(1,3-Diphenylpropan-2-yl)pyrrolidine hydrochloride structure and properties

An In-Depth Technical Guide to 1-(1,3-Diphenylpropan-2-yl)pyrrolidine Hydrochloride

Executive Summary

This technical guide provides a comprehensive overview of this compound, a niche chemical compound primarily utilized in specialized scientific fields. Structurally, it belongs to the diphenylalkylamine class and incorporates a saturated pyrrolidine heterocycle. While extensive peer-reviewed pharmacological data on this specific molecule is limited, its structural similarity to known dissociative anesthetics provides a framework for understanding its potential biological activity.[1][2][3] This document details its chemical structure, physicochemical properties, a plausible synthetic route, and standard analytical characterization methods. Furthermore, it explores the inferred pharmacological profile based on its structural analogs and discusses its primary application as an analytical reference standard in research and forensic science. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed, technically grounded understanding of this compound.

Introduction and Nomenclature

This compound is a synthetic organic compound featuring a robust 1,3-diphenylpropane backbone. The defining feature is the attachment of a pyrrolidine ring to the central carbon of the propane chain. The pyrrolidine ring is a five-membered saturated nitrogen heterocycle that is a common motif in numerous natural alkaloids and pharmacologically active molecules, valued for its ability to introduce three-dimensionality and specific stereochemistry into a molecule.[4][5][6] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media for experimental use.

Primarily, this compound is categorized as an analytical reference standard, intended for research and forensic applications.[1] Its structural relationship to dissociative anesthetics, such as phencyclidine (PCP) and its analogs, makes it a compound of interest in neuropharmacology and toxicology.

-

Systematic IUPAC Name: 1-[2-phenyl-1-(phenylmethyl)ethyl]-pyrrolidine, monohydrochloride[1]

-

Common Name: this compound

-

CAS Number: 102009-66-5[1]

-

Molecular Formula: C₁₉H₂₃N • HCl[1]

Physicochemical Properties

The compound is supplied as a crystalline solid with high purity (≥98%), ensuring its suitability as a reference standard.[1] Proper handling and storage are critical for maintaining its integrity.

| Property | Value | Reference |

| Appearance | Crystalline Solid | [1] |

| Purity | ≥98% | [1] |

| Storage Temperature | -20°C | [1] |

| Stability | ≥ 5 years (under proper storage) | [1] |

| InChI Key | ZCXZLHDHNZWONS-UHFFFAOYSA-N | [1] |

Solubility is a key parameter for any experimental work. The solubility profile in common laboratory solvents has been determined, providing a practical guide for solution preparation.

| Solvent | Solubility (approx.) | Reference |

| Ethanol | 30 mg/mL | [1] |

| DMF | 12 mg/mL | [1] |

| PBS (pH 7.2) | 10 mg/mL | [1] |

| DMSO | 5 mg/mL | [1] |

| Methanol | 1 mg/mL | [1] |

Synthesis and Characterization

Plausible Synthetic Pathway

While specific proprietary synthesis methods may exist, a chemically sound and widely applicable approach for creating this molecule is through reductive amination. This cornerstone reaction in medicinal chemistry provides an efficient means of forming the crucial C-N bond.

Causality of Experimental Choices:

-

Reactants: 1,3-Diphenylacetone is chosen as the ketone precursor because it provides the required diphenylpropane backbone. Pyrrolidine is the amine source for the heterocyclic moiety.

-

Mechanism: The reaction proceeds via the formation of an iminium salt intermediate, which is more electrophilic than the starting ketone. This intermediate is then reduced.

-

Reducing Agent: A mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) is preferred. These agents are selective for the iminium ion over the ketone, preventing the wasteful reduction of the starting material and allowing for a one-pot procedure.

-

Salification: The final free base is converted to its hydrochloride salt by treatment with hydrochloric acid in an anhydrous solvent (e.g., diethyl ether or isopropanol). This step is crucial for producing a stable, crystalline solid that is easier to handle, weigh, and dissolve for bioassays compared to the often-oily free base.

Applications in Research and Forensic Science

The primary and intended use of this compound is as a certified analytical reference standard. [1]

-

Forensic Toxicology: With the continuous emergence of novel psychoactive substances (NPS), or "designer drugs," forensic laboratories require authenticated standards to definitively identify unknown substances in seized materials or biological samples. This compound serves as a reference for developing and validating analytical methods (e.g., GC-MS, LC-MS/MS) for the detection of related diphenylalkylamine-type dissociatives.

-

Pharmacological Research: As a research tool, it can be used to investigate the structure-activity relationships (SAR) of NMDA receptor antagonists and monoamine transporter inhibitors. By comparing its activity to known compounds, researchers can probe the specific structural features responsible for affinity and efficacy at these targets.

Safety and Handling

This compound is intended for laboratory use by trained professionals only and is not for human or veterinary use. [1]

-

Handling: Standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container at -20°C to ensure its long-term stability. [1]* Toxicity: The toxicological properties have not been fully investigated. Due to its inferred mechanism of action, it should be handled as a potent, pharmacologically active substance.

Conclusion

This compound is a well-defined chemical entity with a clear role in the scientific community as a reference material. Its structure, combining a diphenylalkylamine core with a pyrrolidine moiety, places it at the intersection of several pharmacologically relevant chemical classes. While its primary value lies in forensic and analytical applications, the inferred profile as a potential NMDA receptor antagonist and monoamine reuptake inhibitor makes it an interesting subject for further pharmacological investigation. Future research, including in-vitro binding assays and functional studies, would be necessary to definitively elucidate its biological activity and validate the hypotheses based on its structural architecture.

References

- Pallos, L., et al. (1973). Synthesis and pharmacological study of diphenylalkylamines with cycloaliphatic residues. New coronary vasodilators. Arzneimittelforschung, 23(10), 1415-20. [Link]

- 1-(1,3-Diphenylpropan-2-yl)pyrrolidine (hydrochloride). Ido proteins. [Link]

- 1-(1,3-Diphenylpropan-2-yl)pyrrolidine. PubChem. [Link]

- 1-(1,3-DIPHENYLPROPAN-2-YL)PYRROLIDINE.

- Gündüz, M. G., et al. (2021). Crystal structure determination and computational studies of 1,4-dihydropyridine derivatives as selective T-type calcium channel blockers. Journal of Molecular Structure, 1224, 129033. [Link]

- Harada, H., et al. (1992). Synthesis and cardiovascular activity of phenylalkylamine derivatives. I. Potential specific bradycardic agents. Chemical & Pharmaceutical Bulletin, 40(10), 2735-40. [Link]

- 1-(1,3-Diphenylpropan-2-yl)pyrrolidine (hydrochloride).

- Chen, K. H., et al. (2021). Seeking the exclusive binding region of phenylalkylamine derivatives on human T-type calcium channels via homology modeling and molecular dynamics simulation approach. Pharmacology Research & Perspectives, 9(3), e00780. [Link]

- 1-(1,3-Diphenylpropan-2-yl)pyrrolidine (hydrochloride).

- Diphenylprolinol. Wikipedia. [Link]

- (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c]O[1][2][11]XAZABOROLE-BORANE COMPLEX. Organic Syntheses. [Link]

- Yilmaz, I., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1243765. [Link]

- Deokar, S. D., & Shinde, S. S. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES.

- Synthesis of 1‐(pyrrolidin‐2‐yl)propan‐2‐one derivatives from unsubstituted pyrrolidine.

- Pyrrolidine. Wikipedia. [Link]

- Al-Obaid, A. M., et al. (2011). Synthesis and Calcium Channel Blocking Activity of 1, 4-Dihydropyridine Derivatives Containing Ester Substitute and Phenyl Carbamoyl Moiety. American Journal of Applied Sciences, 8(4), 303-309. [Link]

- Papakyriakou, A., et al. (2016). 1,3-Diphenylpropan-1-Ones as Allosteric Modulators of α7 Nach Receptors with Analgesic and Antioxidant Properties. ACS Medicinal Chemistry Letters, 8(7). [Link]

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Medicinal Chemistry. [Link]

- Vicario, J. L., et al. (2011). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides.

- Sim, M., et al. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. International Journal of Molecular Sciences, 22(9), 4930. [Link]

- S-(-)-1,1-Diphenylprolinol. NIST WebBook. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 1-(1,3-Diphenylpropan-2-yl)pyrrolidine (hydrochloride) | Ido proteins [idoproteins.com]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 6. iris.unipa.it [iris.unipa.it]

Synthesis pathways for 1-(1,3-diphenylpropan-2-yl)pyrrolidine hydrochloride

An In-depth Technical Guide to the Synthesis of 1-(1,3-diphenylpropan-2-yl)pyrrolidine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for this compound, an analytical reference standard structurally related to dissociative anesthetics.[1][2] The document is intended for researchers and professionals in drug development and organic synthesis. We will explore the chemistry, mechanisms, and practical methodologies for producing this compound, with a primary focus on the robust and widely applicable reductive amination pathway. Alternative strategies, such as nucleophilic alkylation, are also discussed. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to offer both theoretical understanding and practical guidance for laboratory synthesis.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound logically begins with a retrosynthetic analysis to identify the most practical bond disconnections and corresponding synthetic strategies. The target molecule consists of a central propane chain substituted with two phenyl groups and a pyrrolidine ring, which is subsequently protonated to form the hydrochloride salt.

The most logical disconnection is at the Carbon-Nitrogen bond between the pyrrolidine ring and the diphenylpropane backbone. This disconnection immediately suggests two primary forward-synthetic strategies:

-

Reductive Amination: Forming the C-N bond by reacting a ketone precursor, 1,3-diphenylpropan-2-one (dibenzyl ketone), with pyrrolidine.

-

Nucleophilic Alkylation: Forming the C-N bond via the reaction of pyrrolidine with a 1,3-diphenylpropane backbone already equipped with a suitable leaving group at the C2 position.

The reductive amination approach is generally preferred due to the high availability of the starting materials and the efficiency of the reaction.

Caption: Retrosynthetic analysis of the target compound.

Primary Synthesis Pathway: Reductive Amination

Reductive amination is a highly efficient method for forming amines from carbonyl compounds.[3][4] The process involves two key stages: the initial reaction of the ketone with the amine to form an iminium ion intermediate, followed by the reduction of this intermediate to the target amine.

Precursor Synthesis & Availability

1,3-Diphenylpropan-2-one (Dibenzyl Ketone): This key precursor is a commercially available solid with a melting point of 32-34 °C.[5] For laboratory-scale synthesis, it can be prepared via the ketonic decarboxylation of phenylacetic acid. This is typically achieved by refluxing phenylacetic acid with acetic anhydride and a catalyst like potassium acetate, which drives the formation of the ketone with the release of carbon dioxide and acetic acid.[6]

Pyrrolidine: Pyrrolidine is a common cyclic secondary amine and is widely available commercially. Numerous synthesis methods exist, including the reduction of pyrrole or cyclization reactions.[7] For the purposes of this guide, commercial sourcing is the most practical approach.

Core Reaction: From Ketone to Amine

The central reaction involves the condensation of 1,3-diphenylpropan-2-one with pyrrolidine. In the presence of an acid catalyst or under neutral conditions, these two reactants form an equilibrium with the corresponding iminium cation. The subsequent introduction of a reducing agent irreversibly converts the iminium ion to the stable tertiary amine, 1-(1,3-diphenylpropan-2-yl)pyrrolidine, driving the reaction to completion.

Caption: General workflow for the reductive amination pathway.

Methodologies for Reduction

The choice of reducing agent is critical and depends on factors such as scale, available equipment, and desired reaction conditions.

-

Catalytic Transfer Hydrogenation (CTH): This method involves a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source like ammonium formate or formic acid.[8][9] It avoids the use of high-pressure hydrogen gas, making it experimentally convenient.

-

Catalytic Hydrogenation: This classic method uses hydrogen gas (H₂) and a heterogeneous catalyst such as Palladium on Carbon (Pd/C) or Platinum dioxide (PtO₂). It is highly efficient and clean, as the only byproduct is water from the initial condensation. Care must be taken as aggressive conditions can sometimes lead to debenzylation.

-

Hydride Reducing Agents: Sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are common choices. NaBH₃CN is particularly useful as it is selective for the iminium ion over the ketone, allowing for a one-pot reaction where all reagents can be mixed from the start. NaBH₄ is more reactive and is typically added after an initial period of stirring the ketone and amine to allow for iminium formation.

Final Step: Hydrochloride Salt Formation

The synthesized 1-(1,3-diphenylpropan-2-yl)pyrrolidine is a free base, often an oil. To improve its stability, crystallinity, and handling properties, it is converted to its hydrochloride salt.[7] This is achieved by treating a solution of the amine (e.g., in diethyl ether or isopropanol) with hydrochloric acid. The acid can be introduced as a gas or as a solution in a suitable solvent. The resulting salt typically precipitates from the solution and can be collected by filtration.[10]

Experimental Protocols

The following protocols are representative procedures for the synthesis and should be adapted and optimized based on laboratory conditions and scale.

Protocol 1: Synthesis via Catalytic Hydrogenation

-

Reaction Setup: To a hydrogenation vessel, add 1,3-diphenylpropan-2-one (10.0 g, 47.6 mmol) and pyrrolidine (4.0 g, 56.2 mmol, 1.2 eq).

-

Solvent Addition: Add 100 mL of methanol as the solvent.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (0.5 g, 5 wt%) to the mixture.

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi.

-

Reaction: Stir the mixture vigorously at room temperature for 12-18 hours, monitoring the reaction progress by TLC or GC-MS.

-

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

-

Isolation of Free Base: Concentrate the filtrate under reduced pressure to yield the crude 1-(1,3-diphenylpropan-2-yl)pyrrolidine as an oil.

Protocol 2: Synthesis via Sodium Borohydride Reduction

-

Reaction Setup: In a round-bottom flask, dissolve 1,3-diphenylpropan-2-one (10.0 g, 47.6 mmol) and pyrrolidine (4.0 g, 56.2 mmol) in 150 mL of methanol.

-

Iminium Formation: Stir the solution at room temperature for 1 hour.

-

Reduction: Cool the flask to 0 °C in an ice bath. Slowly add sodium borohydride (2.1 g, 56.2 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

-

Quenching: Slowly add 50 mL of water to quench the excess NaBH₄.

-

Extraction: Remove most of the methanol under reduced pressure. Add 100 mL of diethyl ether and transfer the mixture to a separatory funnel. Wash the organic layer with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.

-

Isolation of Free Base: Concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 3: Hydrochloride Salt Formation

-

Dissolution: Dissolve the crude amine product from either protocol above in 100 mL of anhydrous diethyl ether.

-

Precipitation: While stirring, slowly bubble anhydrous hydrogen chloride gas through the solution, or add a 2M solution of HCl in diethyl ether dropwise until no further precipitation is observed.

-

Isolation: Collect the resulting white solid by vacuum filtration.

-

Purification: Wash the filter cake with cold diethyl ether and dry under vacuum to yield this compound. Recrystallization from an ethanol/ether mixture can be performed for further purification.

Alternative Synthesis Pathway: Nucleophilic Alkylation

An alternative, though less common, approach is the direct alkylation of pyrrolidine. This strategy requires the synthesis of an electrophilic 1,3-diphenylpropane derivative.

Principle and Mechanism

This pathway involves a standard SN2 reaction where the nucleophilic nitrogen of pyrrolidine attacks the C2 carbon of a 1,3-diphenylpropane scaffold, displacing a leaving group (e.g., bromide, tosylate).

Caption: General scheme for the nucleophilic alkylation route.

Challenges and Considerations

-

Precursor Synthesis: The primary challenge is the synthesis of the 1,3-diphenyl-2-halopropane precursor, which typically starts from 1,3-diphenylpropan-2-ol, itself derived from the reduction of the corresponding ketone. The alcohol must then be converted to the halide or tosylate.

-

Side Reactions: The reaction conditions must be carefully controlled to minimize E2 elimination, a potential side reaction that would yield 1,3-diphenylpropene.

-

Stoichiometry: A base is required to neutralize the H-X byproduct formed during the reaction. Often, an excess of pyrrolidine itself is used for this purpose.

Due to the multi-step nature of precursor synthesis and the potential for side reactions, this method is generally less efficient than reductive amination for this specific target molecule.

Comparative Data Summary

The choice of synthetic route can be guided by several key performance indicators. The following table summarizes the primary methods discussed.

| Feature | Catalytic Hydrogenation | Sodium Borohydride Reduction | Nucleophilic Alkylation |

| Reaction Type | Reductive Amination | Reductive Amination | Nucleophilic Substitution |

| Key Reagents | H₂, Pd/C | NaBH₄ | 1,3-Diphenyl-2-halopropane |

| Pressure | Elevated (e.g., 50 psi) | Atmospheric | Atmospheric |

| Temperature | Room Temperature | 0 °C to Room Temperature | Elevated Temperature |

| Key Advantages | High atom economy, clean | Operationally simple, no special pressure equipment | Avoids ketone intermediate |

| Key Disadvantages | Requires pressure equipment, potential for debenzylation | Generates borate waste, requires quenching | Multi-step precursor synthesis, risk of elimination |

| Typical Yields | Good to Excellent | Good to Excellent | Moderate |

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through the reductive amination of 1,3-diphenylpropan-2-one with pyrrolidine. Both catalytic hydrogenation and chemical reduction with hydride agents like sodium borohydride represent robust and high-yielding methodologies. The final conversion to the hydrochloride salt is a standard and straightforward procedure that enhances the compound's stability and handling. While alternative routes such as nucleophilic alkylation are mechanistically plausible, they present greater synthetic challenges, making reductive amination the superior strategy for both laboratory and potential scale-up applications.

References

- Benchchem. (n.d.). pyrrolidine hydrochloride | 25150-61-2.

- ChemicalBook. (n.d.). 1-(2-Chloroethyl)pyrrolidine Hydrochloride synthesis.

- Google Patents. (2006). US20060142611A1 - Preparation of 1,3-diphenylprop-2-en-1-one derivatives.

- Google Patents. (2020). US20200369608A1 - Processes for preparing pyrrolidine compounds.

- Wikipedia. (n.d.). Dibenzyl ketone.

- Organic Syntheses. (n.d.). 2,2-dimethylpyrrolidine.

- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.

- Wikipedia. (n.d.). Leuckart reaction.

- ChemBK. (n.d.). 1-(1,3-Diphenylpropan-2-yl)pyrrolidine (hydrochloride).

- National Institutes of Health. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation.

- PubChem. (n.d.). 1-(1,3-Diphenylpropan-2-yl)pyrrolidine.

- Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry.

- MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.

- Google Patents. (1960). US2952688A - Synthesis of pyrrolidine.

- Piltz, J. (n.d.). Catalytic Transfer Hydrogenation of 1,3-diphenyl-2-propen-1-one with Palladium on Carbon and Formate Salts. IU Indianapolis ScholarWorks.

- IU Indianapolis ScholarWorks. (n.d.). Catalytic Transfer Hydrogenation of 1,3-diphenyl-2-propen-1-one with Palladium on Carbon and Formate Salts.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 1,3-ジフェニル-2-プロパノン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Dibenzyl ketone - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 9. Catalytic Transfer Hydrogenation of 1,3-diphenyl-2-propen-1-one with Palladium on Carbon and Formate Salts [scholarworks.indianapolis.iu.edu]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Presumed Mechanism of Action of 1-(1,3-diphenylpropan-2-yl)pyrrolidine hydrochloride

For research, scientific, and drug development professionals.

Abstract

1-(1,3-diphenylpropan-2-yl)pyrrolidine hydrochloride is a synthetic compound featuring a core pyrrolidine ring with two phenylpropyl substituents. While specific pharmacological data for this exact molecule is not extensively available in peer-reviewed literature, its structural similarity to a well-established class of psychoactive compounds, namely the diphenylalkylpyrrolidines and related analogs, provides a strong basis for predicting its mechanism of action. This guide synthesizes information from studies on analogous compounds to propose a primary mechanism centered on the inhibition of monoamine transporters. It will detail the likely interactions with the dopamine and norepinephrine transporters, provide established experimental protocols for verifying these interactions, and present a conceptual framework for its action within the central nervous system.

Introduction and Chemical Profile

This compound is an analytical reference standard.[1] Its chemical structure, characterized by a central pyrrolidine ring and two flanking phenyl groups, is analogous to several potent central nervous system (CNS) active agents.[2] The pyrrolidine ring is a common scaffold in many biologically active compounds, valued for its ability to create a three-dimensional structure that can interact with complex biological targets.[2]

Chemical Structure:

Predicted Primary Mechanism of Action: Monoamine Transporter Inhibition

Based on extensive research into structurally related compounds such as diphenylprolinol and pyrovalerone analogs, the primary mechanism of action of this compound is presumed to be the inhibition of monoamine transporters.[3][4] These transporters, which include the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT), are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron.[5] Inhibition of this process leads to an increased concentration and prolonged presence of these neurotransmitters in the synapse, thereby enhancing neurotransmission.[6]

Preferential Inhibition of Dopamine and Norepinephrine Transporters

Structure-activity relationship (SAR) studies of similar diphenylalkylpyrrolidine and pyrovalerone derivatives consistently demonstrate a high affinity for and potent inhibition of DAT and NET, with significantly lower activity at SERT.[4][7] This selectivity is a hallmark of this chemical class. Therefore, it is highly probable that this compound acts as a potent dopamine-norepinephrine reuptake inhibitor (DNRI).

The enhanced dopaminergic and noradrenergic signaling resulting from this inhibition is associated with stimulant, and potentially dissociative, effects. The structural similarity to known dissociative anesthetics further supports this hypothesis.[8]

The following diagram illustrates the predicted primary mechanism of action at a synapse:

Caption: Predicted inhibition of DAT and NET by 1-(1,3-diphenylpropan-2-yl)pyrrolidine HCl.

Experimental Protocols for Mechanistic Elucidation

To empirically determine the mechanism of action of this compound, a series of in vitro and in vivo assays would be necessary. The following are standard, field-proven protocols for characterizing monoamine transporter inhibitors.

In Vitro Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific transporter.

Objective: To quantify the affinity of this compound for DAT, NET, and SERT.

Methodology:

-

Membrane Preparation: Cell membranes expressing high concentrations of human recombinant DAT, NET, or SERT are prepared.

-

Competitive Binding: The membranes are incubated with a specific radioligand (e.g., [¹²⁵I]RTI-55 for all three transporters, or more selective radioligands like [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT) and a range of concentrations of the test compound.

-

Incubation and Filtration: The mixture is incubated to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the free radioligand.

-

Quantification: The radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of the compound that inhibits 50% of radioligand binding) is calculated. The Ki is then determined using the Cheng-Prusoff equation.

The following diagram outlines the workflow for a radioligand binding assay:

Caption: Workflow for determining transporter binding affinity via radioligand binding assay.

In Vitro Neurotransmitter Uptake Inhibition Assays

These functional assays measure the ability of a compound to inhibit the reuptake of neurotransmitters into cells or synaptosomes.

Objective: To determine the potency (IC50) of this compound in inhibiting the uptake of dopamine, norepinephrine, and serotonin.

Methodology:

-

Cell/Synaptosome Preparation: Use cell lines expressing the transporters or synaptosomes prepared from specific brain regions rich in the target transporters (e.g., striatum for DAT, hypothalamus for NET, and raphe nucleus for SERT).

-

Incubation: Pre-incubate the cells/synaptosomes with varying concentrations of the test compound.

-

Neurotransmitter Addition: Add a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

Uptake and Termination: Allow uptake to occur for a defined period, then terminate the process by rapid filtration or washing with ice-cold buffer.

-

Quantification: Lyse the cells/synaptosomes and measure the amount of radiolabeled neurotransmitter taken up using a scintillation counter.

-

Data Analysis: Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of neurotransmitter uptake.

Predicted Pharmacological Profile and Data Summary

While specific data for this compound is unavailable, the table below presents representative data for a structurally related compound, a pyrovalerone analog (4a), to illustrate the expected pharmacological profile.[6]

| Assay Type | Target | Predicted Potency (based on analogs) |

| Binding Affinity (Ki) | DAT | High (Low nM range) |

| NET | Moderate to High (Mid to Low nM range) | |

| SERT | Low (>1000 nM) | |

| Uptake Inhibition (IC50) | Dopamine | High (Low nM range) |

| Norepinephrine | High (Low nM range) | |

| Serotonin | Very Low (>10,000 nM) |

Conclusion

The structural features of this compound strongly suggest that its primary mechanism of action is the inhibition of the dopamine and norepinephrine transporters. This profile is consistent with a large body of evidence from structurally analogous compounds. Empirical validation through radioligand binding and neurotransmitter uptake inhibition assays is necessary to confirm this predicted mechanism and to precisely quantify its potency and selectivity. This in-depth understanding is critical for researchers and drug development professionals exploring the therapeutic or psychoactive potential of this and related compounds.

References

- Anesthetics Derivative. (n.d.). This compound.

- Aggarwal, S., & Mortensen, O. V. (2017). Discovery and Development of Monoamine Transporter Ligands. PMC.

- Journal of Pharmaceutical Negative Results. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES.

- GSRS. (n.d.). 1-(1,3-DIPHENYLPROPAN-2-YL)PYRROLIDINE.

- Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. PubMed.

- Wikipedia. (n.d.). Diphenylprolinol.

- PubMed. (2008). Novel 3,3-disubstituted Pyrrolidines as Selective Triple serotonin/norepinephrine/dopamine Reuptake Inhibitors.

- Semantic Scholar. (2003). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors.

- Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.

- MDPI. (2022). The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors.

- Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PMC.

- Monash University. (n.d.). In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents.

- PubMed Central. (n.d.). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics.

- PubMed. (2010). Structure-Activity Relationships at the Monoamine Transporters for a Novel Series of Modafinil (2-[(diphenylmethyl)sulfinyl]acetamide) Analogues.

- IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- PubMed. (2009). Discovery of a new series of monoamine reuptake inhibitors, the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols.

- MDPI. (2023). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib.

- PubMed. (2008). The effects of acute dopamine reuptake inhibition on performance.

- PubMed. (1984). Neuroleptic activity and dopamine-uptake inhibition in 1-piperazino-3-phenylindans.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. iris.unipa.it [iris.unipa.it]

- 3. Diphenylprolinol - Wikipedia [en.wikipedia.org]

- 4. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Pharmacology and Toxicology of 1-(1,3-diphenylpropan-2-yl)pyrrolidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1,3-diphenylpropan-2-yl)pyrrolidine hydrochloride is a synthetic compound belonging to the 1,2-diarylethylamine class, which is structurally analogous to dissociative anesthetics like phencyclidine (PCP) and ketamine.[1][2] Primarily utilized as an analytical reference standard in forensic and research settings, its pharmacological and toxicological profiles are not extensively documented in peer-reviewed literature.[2][3] This guide synthesizes the available information on this compound and its structural class to provide a comprehensive technical overview for researchers and drug development professionals. The putative mechanism of action centers on the antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function.[1][3] Concurrently, interactions with monoamine transporters, particularly the dopamine transporter (DAT), are anticipated based on the pharmacology of related compounds.[1] This document will delve into the inferred pharmacodynamics, pharmacokinetics, and toxicological considerations of this compound, drawing necessary parallels with closely related 1,2-diarylethylamines.

Introduction and Chemical Identity

This compound is a synthetic molecule characterized by a central ethylamine backbone with two phenyl groups attached to adjacent carbons and a pyrrolidine ring substituting the amine.[1][4] This structural motif places it within the broader class of 1,2-diarylethylamines, a group of compounds that has garnered interest for both potential therapeutic applications and as novel psychoactive substances.[1][5]

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 1-(1,3-diphenylpropan-2-yl)pyrrolidine;hydrochloride | [4] |

| CAS Number | 102009-66-5 | [2] |

| Molecular Formula | C₁₉H₂₄ClN | [6] |

| Molecular Weight | 301.9 g/mol | [2] |

| Appearance | Crystalline solid | [3] |

| Solubility | Soluble in DMF (12 mg/ml), Ethanol (30 mg/ml), PBS (pH 7.2) (10 mg/ml), DMSO (5 mg/ml), and Methanol (1 mg/ml). | [2] |

Inferred Pharmacology: A Focus on NMDA Receptor Antagonism and Dopamine Transporter Interaction

The primary pharmacological activity of 1,2-diarylethylamines is characterized by their uncompetitive antagonism of the NMDA receptor.[1] This action is believed to be the basis for their dissociative, anesthetic, and hallucinogenic properties.[1] Compounds such as diphenidine, a close structural analog, exhibit high to moderate affinity for the PCP-binding site within the NMDA receptor channel.[1]

NMDA Receptor Antagonism

The proposed mechanism involves the blockade of the NMDA receptor ion channel, which is crucial for glutamatergic neurotransmission. This modulation of excitatory signaling is a hallmark of dissociative anesthetics.

Caption: Inferred mechanism of NMDA receptor antagonism.

Dopamine Transporter (DAT) Inhibition

Many 1,2-diarylethylamines also demonstrate affinity for the dopamine transporter (DAT), which can contribute to stimulant-like effects.[1] The degree of DAT inhibition versus NMDA receptor antagonism can significantly influence the overall pharmacological profile of a given compound.

Caption: Inferred mechanism of dopamine transporter inhibition.

Due to the lack of specific binding affinity data for this compound, researchers should exercise caution and consider empirical determination of these values.

Inferred Pharmacokinetics

The pharmacokinetic properties of 1,2-diarylethylamines are generally characterized by high lipophilicity, leading to extensive distribution into tissues, particularly adipose tissue.[1] Metabolism is expected to occur primarily in the liver via cytochrome P450 enzymes, with potential pathways including hydroxylation, dealkylation, and oxidation.[1]

Table 2: Inferred Pharmacokinetic Parameters (based on 1,2-diarylethylamine class)

| Parameter | Inferred Characteristic | Rationale/Supporting Evidence |

| Absorption | Likely orally and parenterally active | General characteristic of the 1,2-diarylethylamine class.[1] |

| Distribution | Extensive tissue distribution, particularly in adipose tissue | High lipophilicity of the chemical scaffold.[1] |

| Metabolism | Hepatic via CYP450 enzymes (CYP1A2, CYP2B6, CYP2C9, CYP2C19, and CYP3A4) | Common metabolic pathways for this class of compounds.[1] |

| Excretion | Likely renal excretion of metabolites | Typical route of elimination for xenobiotics after hepatic metabolism. |

Toxicology Profile (Inferred)

The toxicological profile of this compound has not been formally established. However, based on its structural similarity to other dissociative anesthetics and novel psychoactive substances, a number of potential toxicities can be inferred.

Acute Toxicity

Acute toxicity is likely to manifest as an extension of the compound's pharmacological effects.[7][8]

-

Central Nervous System: At high doses, dissociative effects can progress to agitation, hallucinations, paranoia, and in severe cases, seizures.[7][8]

-

Cardiovascular System: Sympathomimetic effects, such as tachycardia and hypertension, are possible due to the potential inhibition of norepinephrine reuptake and central nervous system stimulation.[7][8]

-

Respiratory System: While often considered "respiratory-sparing" at therapeutic doses, high doses of dissociative anesthetics can lead to respiratory depression, particularly when combined with other central nervous system depressants.[7]

Chronic Toxicity

The chronic toxicity of this compound is unknown. However, chronic recreational use of related compounds like ketamine has been associated with:

-

Urological Toxicity: Ketamine-induced cystitis is a well-documented complication of chronic use, leading to symptoms such as dysuria, frequency, and hematuria.[9]

-

Hepatotoxicity: Liver injury has been reported in chronic, high-dose ketamine users.[9]

-

Neuropsychiatric Effects: Long-term use can be associated with cognitive deficits and psychiatric disturbances.[8]

Genotoxicity and Carcinogenicity

There is no available data on the genotoxicity or carcinogenicity of this compound. Studies on some pyrrolizidine alkaloids, which also contain a pyrrolidine ring, have shown genotoxic potential; however, the overall structures are significantly different, and direct comparisons should be made with caution.[10][11]

Experimental Protocols

Due to the limited specific data for this compound, the following are generalized protocols for key experiments that would be essential for characterizing its pharmacology and toxicology.

Radioligand Binding Assay for NMDA Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the NMDA receptor.

Methodology:

-

Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue.

-

Radioligand: Use a radiolabeled NMDA receptor antagonist, such as [³H]MK-801.

-

Incubation: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value (concentration of the test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Dopamine Transporter Uptake Assay

Objective: To determine the potency (IC₅₀) of this compound to inhibit dopamine uptake.

Methodology:

-

Cell Culture: Use cells stably expressing the human dopamine transporter (hDAT).

-

Radiolabeled Substrate: Use [³H]dopamine as the substrate.

-

Incubation: Pre-incubate the cells with varying concentrations of the test compound.

-

Uptake Initiation: Add [³H]dopamine to initiate the uptake reaction.

-

Uptake Termination: After a short incubation period, terminate the uptake by rapid washing with ice-cold buffer.

-

Quantification: Lyse the cells and measure the intracellular radioactivity by liquid scintillation counting.

-

Data Analysis: Calculate the IC₅₀ value from the concentration-response curve.

Conclusion

This compound is a member of the 1,2-diarylethylamine class with a pharmacological profile that is likely dominated by NMDA receptor antagonism and dopamine transporter inhibition. While it serves as a valuable analytical standard, the lack of comprehensive pharmacological and toxicological data in the public domain necessitates a cautious approach in a research and development setting. The information presented in this guide, largely inferred from its structural class, provides a foundational understanding and highlights the critical need for empirical studies to fully characterize its properties. Researchers are strongly encouraged to conduct detailed in vitro and in vivo studies to establish a definitive pharmacological and toxicological profile for this compound.

References

- 1,2-Diarylethylamine - Wikipedia. (URL: [Link])

- Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues - PMC. (URL: [Link])

- The Paradox of Ketamine and the Clinical Manifestations of Acute and Chronic Toxicity. (URL: [Link])

- The epidemiology and patterns of acute and chronic toxicity associated with recreational ketamine use - PMC. (URL: [Link])

- 1-(1,3-Diphenylpropan-2-yl)pyrrolidine | C19H23N | CID 91032406 - PubChem. (URL: [Link])

- 1,2-Diarylethylamine- and Ketamine-Based New Psychoactive Substances. (URL: [Link])

- 1,2-Diarylethylamine- and Ketamine-Based New Psychoactive Substances. (URL: [Link])

- Genotoxicity of selected pyrrolizidine alkaloids in human hepatoma cell lines HepG2 and Huh6 - PubMed. (URL: [Link])

- Structure Activity Relationship (SAR) Studies of 1,2-Diarylethylamines as N-Methyl-D-aspartate Receptor Antagonists - ProQuest. (URL: [Link])

- Ketamine Toxicity - St

- Acute toxicity associated with the recreational use of the ketamine derivative methoxetamine | Request PDF. (URL: [Link])

- Genotoxicity of pyrrolizidine alkaloids - PubMed. (URL: [Link])

- 1-(1,3-Diphenylpropan-2-yl)pyrrolidine (hydrochloride) | Ido proteins. (URL: [Link])

- 1-(1,3-DIPHENYLPROPAN-2-YL)PYRROLIDINE - gsrs. (URL: [Link])

- Genotoxicity and cytotoxicity of selected pyrrolizidine alkaloids, a possible alkenal metabolite of the alkaloids, and rel

- Ketamine - Wikipedia. (URL: [Link])

- Genotoxicity of pyrrolizidine alkaloids - PMC. (URL: [Link])

- Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: a review of their pharmacology, acute toxicity, and metabolism | springermedicine.com. (URL: [Link])

- 1-(1,3-Diphenylpropan-2-yl)pyrrolidine (hydrochloride)

- Recently abused synthetic cathinones, ??-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism | Request PDF. (URL: [Link])

- Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. (URL: [Link])

- N-Nitrosopyrrolidine | C4H8N2O | CID 13591 - PubChem. (URL: [Link])

- US9278954B2 - Pyrrolidine derivatives, pharmaceutical compositions and uses thereof - Google P

- Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol - PMC. (URL: [Link])

- WO2015173764A1 - Pyrrolidine-2,5-dione derivatives, pharmaceutical compositions and methods for use as ido1 inhibitors - Google P

- Discovery of New 3-(Benzo[b]Thiophen-2-yl)

- EP0116787B1 - 1,1-diphenylpropanol derivatives, process for their preparation and pharmaceutical compositions containing them - Google P

- Use of 1,3-diphenylprop-2-en-1-one derivatives for treating liver disorders - Patent US-10350181-B2 - PubChem. (URL: [Link])

- 1-(1,3-Diphenylpropan-2-yl)pyrrolidine (hydrochloride) | Jackson Immuno Research. (URL: [Link])

- EP0346791B1 - 1,2-diarylethylamines for treatment of neurotoxic injury - Google P

- Anti-neuroinflammatory effects of DPTP, a novel synthetic clovamide derivative in in vitro and in vivo model of neuroinflamm

- 1,2-Diarylethylamine- and Ketamine-Based New Psychoactive Substances - PubMed. (URL: [Link])

- Pyrrolidine | C4H9N | CID 31268 - PubChem. (URL: [Link])

- In Vivo Neuropharmacological Effects of Neophytadiene - MDPI. (URL: [Link])

- Nirogacest

- Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol - ResearchG

- S-(-)-1,1-Diphenylprolinol - the NIST WebBook. (URL: [Link])

Sources

- 1. 1,2-Diarylethylamine - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Buy this compound | 102009-66-5 [smolecule.com]

- 4. 1-(1,3-Diphenylpropan-2-yl)pyrrolidine | C19H23N | CID 91032406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. drugz.fr [drugz.fr]

- 6. 1-(1,3-Diphenylpropan-2-yl)pyrrolidine, hydrochloride [cymitquimica.com]

- 7. The Paradox of Ketamine and the Clinical Manifestations of Acute and Chronic Toxicity EMRA [emra.org]

- 8. The epidemiology and patterns of acute and chronic toxicity associated with recreational ketamine use - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ketamine - Wikipedia [en.wikipedia.org]

- 10. Genotoxicity of pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Genotoxicity of pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(1,3-Diphenylpropan-2-yl)pyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1,3-Diphenylpropan-2-yl)pyrrolidine hydrochloride is a research chemical and analytical reference standard.[1] Structurally, it belongs to the class of pyrrolidine derivatives and is noted for its similarity to known dissociative anesthetics.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, safety considerations, and potential research applications. The information presented herein is intended to support researchers and scientists in their work with this compound.

Chemical and Physical Properties

This compound is a crystalline solid with a molecular formula of C₁₉H₂₃N • HCl and a formula weight of 301.9 g/mol .[1] The free base form has a molecular formula of C₁₉H₂₃N and a molecular weight of 265.4 g/mol .[2]

| Property | Value | Source |

| CAS Number | 102009-66-5 | [1] |

| Molecular Formula | C₁₉H₂₃N • HCl | [1] |

| Formula Weight | 301.9 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥98% | [1] |

| Melting Point | 163 - 166 °C | |

| Solubility | DMF: 12 mg/ml, DMSO: 5 mg/ml, Ethanol: 30 mg/ml, Methanol: 1 mg/ml, PBS (pH 7.2): 10 mg/ml | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 5 years | [1] |

Synthesis and Purification

The synthesis of 1-(1,3-diphenylpropan-2-yl)pyrrolidine typically proceeds via a reductive amination reaction. This common and effective method in organic chemistry involves the reaction of a ketone with an amine in the presence of a reducing agent. For the synthesis of this specific compound, the likely precursors are 1,3-diphenylpropan-2-one (also known as dibenzyl ketone) and pyrrolidine.

Proposed Synthesis Workflow: Reductive Amination

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

Materials:

-

1,3-Diphenylpropan-2-one (Dibenzyl Ketone)

-

Pyrrolidine

-

Methanol (or another suitable solvent)

-

Sodium borohydride (or another suitable reducing agent)

-

Hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1,3-diphenylpropan-2-one in methanol.

-

Amine Addition: To this solution, add a stoichiometric equivalent of pyrrolidine. Stir the mixture at room temperature for a designated period to allow for the formation of the enamine or iminium ion intermediate.

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride in portions. The reaction is exothermic, so maintain the temperature below 25°C.

-

Quenching: After the addition of the reducing agent is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC). Quench the reaction by the slow addition of water.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.

-

Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether). Add a solution of hydrochloric acid in the same or another appropriate solvent dropwise with stirring.

-

Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of this compound.

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of the compound. The mass of the free base is observed.

| Technique | Observed Mass (m/z) | Source |

| HPLC-TOF | 265.1832 | [3] |

| Mass Spec | 266.1 (M-HCl) |

The fragmentation pattern in mass spectrometry can provide valuable structural information. For pyrrolidine-containing compounds, fragmentation often involves the loss of the pyrrolidine ring or cleavage at the bonds adjacent to the nitrogen atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the molecule. Although a detailed spectrum with peak assignments is not publicly available, a certificate of analysis confirms that the NMR data conforms to the expected structure.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Multiple signals in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the protons on the two phenyl rings.

-

Aliphatic Protons: Signals corresponding to the protons of the pyrrolidine ring and the propan-2-yl backbone. The methine proton on the propan-2-yl backbone would likely appear as a multiplet. The methylene protons of the benzyl groups and the pyrrolidine ring would also show characteristic signals.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Several signals in the aromatic region (typically δ 120-140 ppm).

-

Aliphatic Carbons: Signals for the carbons of the pyrrolidine ring and the propan-2-yl backbone.

Infrared (IR) Spectroscopy

IR spectroscopy can identify the functional groups present in the molecule. A certificate of analysis indicates that the IR spectrum conforms to the expected structure.

Expected IR Spectral Features:

-

N-H Stretch: A broad absorption band in the region of 2400-3000 cm⁻¹ is expected for the hydrochloride salt of a secondary amine.

-

C-H Stretch: Absorptions for aromatic and aliphatic C-H bonds will be present.

-

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. Do not ingest.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Research Applications and Potential Pharmacological Profile

This compound is described as an analytical reference standard that is structurally similar to known dissociative anesthetics.[1] Dissociative anesthetics, such as ketamine and phencyclidine (PCP), primarily act as antagonists of the N-methyl-D-aspartate (NMDA) receptor.

Potential Mechanism of Action

Caption: Conceptual diagram of the potential mechanism of action.

The structural similarity to dissociative anesthetics suggests that 1-(1,3-diphenylpropan-2-yl)pyrrolidine may also interact with the NMDA receptor. As a research chemical, it can be used in in vitro and in vivo studies to investigate its binding affinity, functional activity at the NMDA receptor, and its potential behavioral effects.[5] Such studies are crucial for understanding the structure-activity relationships of this class of compounds and for the development of new therapeutic agents or for forensic and toxicological analysis. The pyrrolidine moiety is a common scaffold in many biologically active compounds, and derivatives of this compound could be explored for a range of pharmacological activities.

References

- PubChem. 1-(1,3-Diphenylpropan-2-yl)pyrrolidine. National Center for Biotechnology Information.

- Wikipedia. Dibenzyl ketone.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. 2021;26(16):4946.

- Analytical Report: 1-(1,3-diphenylpropan-2-yl)pyrrolidine. National Forensic Laboratory, Slovenia. 2017.

- Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. Eur J Med Chem. 2020 Jan 15;186:111861.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 1-(1,3-Diphenylpropan-2-yl)pyrrolidine | C19H23N | CID 91032406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. policija.si [policija.si]

- 4. fishersci.com [fishersci.com]

- 5. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(1,3-diphenylpropan-2-yl)pyrrolidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1,3-diphenylpropan-2-yl)pyrrolidine hydrochloride is a synthetic compound with a structural framework akin to dissociative anesthetics such as phencyclidine (PCP) and ketamine. This guide provides a comprehensive review of the available scientific and technical information on this compound, covering its chemical properties, plausible synthetic routes, analytical characterization, and inferred pharmacological profile. Drawing on data from structurally related compounds, this document aims to equip researchers and drug development professionals with a foundational understanding of its potential mechanisms of action, structure-activity relationships, and avenues for future investigation.

Introduction

The pyrrolidine ring is a ubiquitous scaffold in a multitude of biologically active compounds, contributing to their therapeutic efficacy in diverse areas including cancer, central nervous system disorders, and infectious diseases. Its conformational flexibility allows for optimal binding to various biological targets. This compound, a molecule integrating this privileged pyrrolidine motif with a diphenylpropane backbone, has been identified primarily as an analytical reference standard. Its structural similarity to well-characterized dissociative anesthetics suggests a potential for activity within the central nervous system, warranting a thorough examination of its chemical and pharmacological attributes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-(1,3-diphenylpropan-2-yl)pyrrolidine and its hydrochloride salt is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C19H24ClN | [2] |

| Molecular Weight | 301.85 g/mol | [2] |

| CAS Number | 102009-66-5 (HCl salt) | [2] |

| Appearance | Crystalline solid | [2] |

| Solubility | Soluble in Ethanol, DMF, DMSO, and PBS (pH 7.2) | [2] |

Synthesis and Structural Elucidation

While a specific, peer-reviewed synthesis for this compound has not been prominently documented in the scientific literature, its structure suggests a logical synthetic pathway rooted in established organic chemistry principles. A plausible and efficient method would involve the reductive amination of 1,3-diphenylacetone with pyrrolidine.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

-

Imine/Enamine Formation: To a solution of 1,3-diphenylacetone (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add pyrrolidine (1.1 equivalents). The reaction can be catalyzed by a mild acid.

-

Reduction: The resulting intermediate imine or enamine is then reduced in situ. For this, a reducing agent like sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) can be added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

-

Work-up and Purification: Upon completion of the reaction, the mixture is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography.

-

Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrochloric acid in the same or a compatible solvent to precipitate the hydrochloride salt, which can then be collected by filtration and dried.

Analytical Characterization

The definitive identification and purity assessment of this compound are crucial for research purposes. An analytical report from the Slovenian National Forensic Laboratory provides key instrumental data for this compound[3].

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: Agilent GC-MS system.

-

Column: HP1-MS (100% dimethylpolysiloxane), 30 m x 0.25 mm x 0.25 µm.

-

Observed Mass: 265.1832 m/z for the free base[3].

-

Expected Mass: 265.1830 m/z for the free base (C19H23N)[3].

High-Performance Liquid Chromatography-Time of Flight Mass Spectrometry (HPLC-TOF-MS)

-